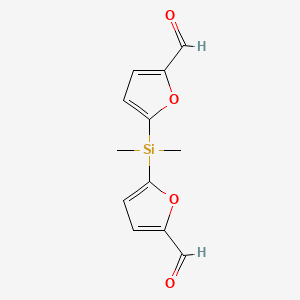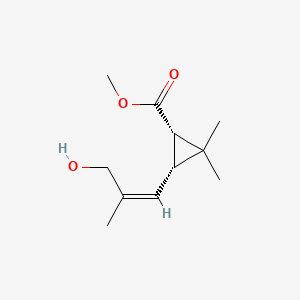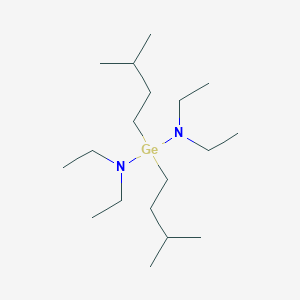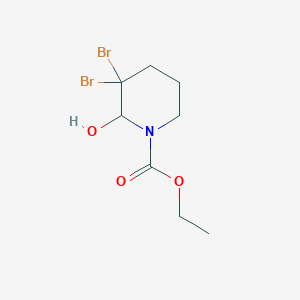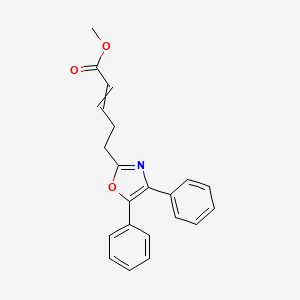
Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group and a diphenyl-substituted oxazole ring, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4,5-diphenyl-2-oxazolecarboxylic acid with methyl acrylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into oxazoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s diphenyl groups may enhance its binding affinity to certain proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4,5-diphenyloxazole: A similar compound with a methyl group instead of the pent-2-enoate moiety.
4,5-Diphenyl-1,3-oxazole: Lacks the methyl ester group but shares the diphenyl-substituted oxazole ring.
Honokiol derivatives: Compounds with similar oxazole structures used in antiviral research.
Uniqueness
Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl ester group and a diphenyl-substituted oxazole ring makes it a versatile compound in various research applications.
Eigenschaften
CAS-Nummer |
93953-43-6 |
|---|---|
Molekularformel |
C21H19NO3 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate |
InChI |
InChI=1S/C21H19NO3/c1-24-19(23)15-9-8-14-18-22-20(16-10-4-2-5-11-16)21(25-18)17-12-6-3-7-13-17/h2-7,9-13,15H,8,14H2,1H3 |
InChI-Schlüssel |
NTSUIPAPBSRPJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


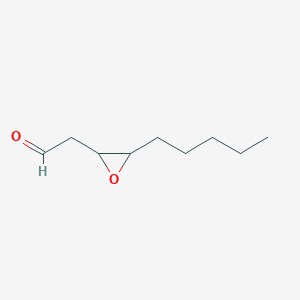
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)
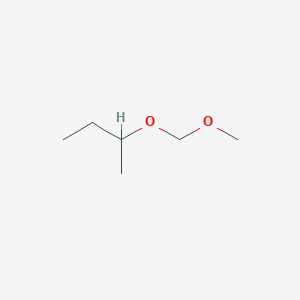
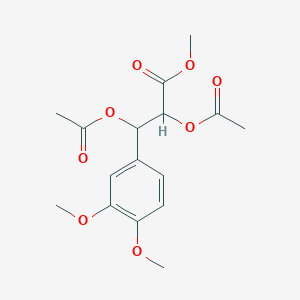
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
